molecular formula C16H11ClN6O4 B5481323 6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B5481323
M. Wt: 386.75 g/mol
InChI Key: QCZCEMBGYWMSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex heterocyclic compound. It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-5-[6-(4-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings

Properties

IUPAC Name

5-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)-6-(4-chlorophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O4/c17-6-3-1-5(2-4-6)10-7(8-11(18)20-15(26)22-13(8)24)9-12(19-10)21-16(27)23-14(9)25/h1-4H,(H4,18,20,22,24,26)(H3,19,21,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZCEMBGYWMSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(N2)NC(=O)NC3=O)C4=C(NC(=O)NC4=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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